methyl 2-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoate
Overview
Description
“Methyl 2-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoate” is a chemical compound with the molecular formula C6H7BrN2O2 . It is a colorless or white solid or liquid . The IUPAC name for this compound is methyl (4-bromo-1H-pyrazol-1-yl)acetate .
Molecular Structure Analysis
The molecular structure of “methyl 2-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoate” can be represented by the InChI code: 1S/C6H7BrN2O2/c1-11-6(10)4-9-3-5(7)2-8-9/h2-3H,4H2,1H3 . This indicates that the molecule consists of a bromine atom attached to a pyrazole ring, which is further connected to a methyl propanoate group .Physical And Chemical Properties Analysis
“Methyl 2-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoate” has a molecular weight of 219.04 . It is very soluble in water, with a solubility of 2.54 mg/ml . The compound has a Log Po/w (iLOGP) of 1.82, indicating its lipophilicity . It is also predicted to have high gastrointestinal absorption and to be BBB permeant .Scientific Research Applications
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Pharmaceutical Research
- Application : Imidazole derivatives, which are structurally similar to your compound, have been found to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
- Method : The synthesis of these derivatives typically involves the reaction of glyoxal and ammonia .
- Results : There are many commercially available drugs that contain an imidazole ring, such as clemizole (antihistaminic agent), etonitazene (analgesic), enviroxime (antiviral), astemizole (antihistaminic agent), omeprazole, pantoprazole (antiulcer), thiabendazole (antihelmintic), nocodazole (antinematodal), metronidazole, nitroso-imidazole (bactericidal), megazol (trypanocidal), azathioprine (anti rheumatoid arthritis), dacarbazine (Hodgkin’s disease), tinidazole, ornidazole (antiprotozoal and antibacterial), etc .
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Neurotoxicity Studies
- Application : A newly synthesized pyrazoline derivative, which is structurally similar to your compound, was studied for its neurotoxic potentials .
- Method : The study investigated the effects of this compound on the AchE activity and MDA level in the brain of alevins in association with behavioral parameters, swimming potential .
- Results : The results of this study were not provided in the source .
Safety And Hazards
properties
IUPAC Name |
methyl 2-(4-bromopyrazol-1-yl)-2-methylpropanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrN2O2/c1-8(2,7(12)13-3)11-5-6(9)4-10-11/h4-5H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFGPYKOGYUDPRB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)OC)N1C=C(C=N1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 2-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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